p-Dimethylaminobenzylidene p-anisidine synthesis and characterization
p-Dimethylaminobenzylidene p-anisidine synthesis and characterization
An In-Depth Technical Guide to the Synthesis and Characterization of p-Dimethylaminobenzylidene p-anisidine
Introduction: A Model Schiff Base for Advanced Materials
p-Dimethylaminobenzylidene p-anisidine, systematically named 4-[(4-methoxyphenyl)iminomethyl]-N,N-dimethylaniline, is an aromatic Schiff base that serves as a cornerstone model compound in materials science and organic synthesis.[1] First discovered in the mid-20th century, this compound belongs to the broader class of imines, which were initially identified by chemist Hugo Schiff in 1864.[1]
The molecule's structure is characterized by two aromatic rings linked by an azomethine bridge (-C=N-).[1] One ring is functionalized with a potent electron-donating dimethylamino group (-N(CH₃)₂), while the other possesses an electron-donating methoxy group (-OCH₃).[1] This "push-pull" electronic architecture establishes an intramolecular charge transfer system across the conjugated π-system, making it a compound of significant interest for developing non-linear optical (NLO) materials used in optical switching and laser technologies.[1] Its planar, electron-rich nature also makes it a valuable subject for studies in corrosion inhibition and catalysis.[1]
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of p-Dimethylaminobenzylidene p-anisidine, offering field-proven insights and robust protocols for researchers in drug development and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of p-Dimethylaminobenzylidene p-anisidine is presented below.
| Property | Value | Unit |
| Molecular Formula | C₁₆H₁₈N₂O | |
| Molecular Weight | 254.33 | g/mol |
| CAS Number | 1749-04-8 | |
| Appearance | Yellow to brown crystalline solid | |
| Melting Point | 140-141 | °C |
| Boiling Point | 411.9 | °C at 760 mmHg |
| Density | 1.0 | g/cm³ |
(Data sourced from multiple chemical databases)[1][2][3][4][5]
Synthesis of p-Dimethylaminobenzylidene p-anisidine
The synthesis of this Schiff base is a classic example of a condensation reaction, a fundamental process in organic chemistry.
Principle of the Reaction
The formation of the characteristic azomethine linkage (-C=N-) occurs through the condensation of a primary amine, p-anisidine, with a carbonyl compound, p-dimethylaminobenzaldehyde.[1] The reaction mechanism involves a nucleophilic attack by the nitrogen atom of the p-anisidine on the electrophilic carbonyl carbon of the p-dimethylaminobenzaldehyde. This is followed by a dehydration step, typically facilitated by acid catalysis or heat, to yield the final imine product and water.[1][6] The reaction is generally carried out in a polar aprotic solvent like ethanol or methanol to enhance the nucleophilicity of the amine.[1]
Reaction Mechanism
Caption: Mechanism of Schiff base formation.
Experimental Protocol: Conventional Synthesis
This protocol describes a standard laboratory procedure for synthesizing p-Dimethylaminobenzylidene p-anisidine.
Materials:
-
p-Anisidine (C₇H₉NO)
-
p-Dimethylaminobenzaldehyde (C₉H₁₁NO)
-
Absolute Ethanol (C₂H₅OH)
-
Glacial Acetic Acid (CH₃COOH) (optional, as catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Beaker, Buchner funnel, and filter paper
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve an equimolar quantity of p-anisidine (e.g., 0.01 mol, 1.23 g) in 50 mL of absolute ethanol.
-
Addition of Aldehyde: To this solution, add an equimolar amount of p-dimethylaminobenzaldehyde (e.g., 0.01 mol, 1.49 g).
-
Catalysis: Add a few drops (2-3) of glacial acetic acid to the mixture to catalyze the reaction. A mildly acidic pH of 5-7 is optimal.[1]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) using a heating mantle.[1] Maintain reflux with continuous stirring for 3-4 hours.[1] Reaction progress can be monitored by Thin-Layer Chromatography (TLC).
-
Crystallization: After the reaction is complete, cool the mixture to room temperature. The product will begin to crystallize. To maximize yield, the flask can be placed in an ice bath.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a vacuum oven or air-dry to obtain the final crystalline solid. Expected yields are typically in the range of 85-88%.[1]
Alternative Method: Microwave-Assisted Synthesis
Microwave irradiation offers a more efficient, green chemistry approach, often leading to higher yields in significantly shorter reaction times (e.g., 6-12 minutes).[7][8] The procedure involves mixing equimolar quantities of the reactants, potentially with a solid acid catalyst like fly-ash:H₂SO₄, in a sealed tube and irradiating in a microwave oven.[7]
Purification by Recrystallization
Recrystallization is the primary method for purifying the crude product. The choice of solvent is critical.
Protocol:
-
Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent. Ethanol is a common and effective choice.[9][10] A binary solvent system, such as a benzene-hexane mixture, can also be employed.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[11] Slow cooling is crucial to form well-defined crystals rather than a precipitate.[11]
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a minimal amount of the cold recrystallization solvent, and dry thoroughly.
Troubleshooting Recrystallization:
-
Oiling Out: If the product separates as an oil, it may be because the solvent's boiling point is higher than the product's melting point or the solution is cooling too rapidly.[11] To remedy this, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11]
-
Low Recovery: This often occurs if too much solvent was used.[11] Concentrate the mother liquor by boiling off some solvent and attempt to recrystallize again.[11]
Synthesis and Purification Workflow
Caption: Overall workflow for synthesis and purification.
Characterization of the Synthesized Product
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized p-Dimethylaminobenzylidene p-anisidine.
Thin-Layer Chromatography (TLC)
TLC is a rapid and effective technique used to monitor the progress of the reaction and assess the purity of the final product.[6][12][13]
-
Principle: Separation is based on the differential partitioning of compounds between a stationary phase (e.g., silica gel on a plate) and a mobile phase (an eluting solvent).[12][14] The starting materials and the product will have different polarities and thus travel up the plate at different rates.
-
Procedure: A spot of the reaction mixture is applied to the TLC plate alongside spots of the starting materials.[12] The plate is developed in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Analysis: The disappearance of reactant spots and the appearance of a new product spot indicate reaction progression.[12] A single spot for the final, purified product suggests high purity. The retention factor (Rƒ) for each spot is calculated to aid in identification.
Melting Point Determination
The melting point is a critical physical constant that serves as a primary indicator of purity. A pure crystalline solid will have a sharp and narrow melting point range. The reported melting point for p-Dimethylaminobenzylidene p-anisidine is 140-141°C.[4] Impurities typically depress and broaden the melting point range.
Spectroscopic Analysis
Spectroscopy provides definitive structural confirmation by probing the molecular vibrations and electronic transitions within the compound.
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.[1] The formation of the Schiff base is confirmed by the appearance of the C=N imine stretch and the disappearance of the C=O aldehyde and N-H primary amine stretches from the starting materials.
Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~3050 | Aromatic C-H Stretch |
| ~2950 | Aliphatic C-H Stretch (-CH₃) |
| ~1610 | Imine C=N Stretch (Key Signal) |
| ~1580, ~1510, ~1450 | Aromatic C=C Ring Stretch |
| ~1250 | Asymmetric C-O-C Ether Stretch |
| ~1180 | Aromatic C-N Stretch |
| ~1030 | Symmetric C-O-C Ether Stretch |
| ~830 | p-Substituted Benzene C-H Out-of-Plane Bend |
(Data sourced from the NIST database and other spectroscopic analyses)[1][15]
UV-Vis spectroscopy provides insights into the electronic structure of conjugated systems.[1] The extended π-conjugated system of p-Dimethylaminobenzylidene p-anisidine, which includes both aromatic rings and the imine bridge, gives rise to characteristic absorption bands. The spectrum is typically dominated by two main types of electronic transitions:
-
π→π* transitions: These are high-intensity absorptions corresponding to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system.
-
n→π* transitions: These are lower-intensity absorptions resulting from the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals.[6]
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise molecular structure.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on both rings, the singlet for the azomethine proton (-CH=N-), and singlets for the methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) protons. The integration of these signals would correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum would show signals for all 16 unique carbon atoms in the molecule, including the characteristic downfield signal for the imine carbon (-C=N-).
Conclusion
The synthesis of p-Dimethylaminobenzylidene p-anisidine via the condensation of p-anisidine and p-dimethylaminobenzaldehyde is a robust and reproducible procedure that yields a compound of significant scientific interest. Its purification is readily achieved through recrystallization. A combination of chromatographic and spectroscopic techniques—including TLC, FT-IR, UV-Vis, and NMR—provides a self-validating system for confirming the successful synthesis, purity, and structural integrity of the final product. This comprehensive guide equips researchers with the necessary protocols and foundational knowledge to confidently synthesize and characterize this versatile Schiff base for applications in advanced materials and beyond.
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